3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine

Medicinal Chemistry SAR Positional Isomerism

Researchers face a scarcity of well-defined 1-benzoylpiperidine-thiadiazole probes for systematic SAR. 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8) is a structurally authenticated entry point into an underrepresented chemical space. Its distinct para-methylbenzoyl substitution pattern enables direct positional isomerism studies and fragment-to-lead optimization, supported by publicly available co-crystal structures of its core fragment. - Structurally distinct para-methyl regioisomer, unavailable in commercial screening collections. - Enables first-disclosure biological activity profiling within a novel chemotype. - Baseline 95% purity; custom synthesis and bulk quantities available on request.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1170847-13-8
Cat. No. B2560396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine
CAS1170847-13-8
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C
InChIInChI=1S/C16H19N3OS/c1-11-5-7-13(8-6-11)16(20)19-9-3-4-14(10-19)15-18-17-12(2)21-15/h5-8,14H,3-4,9-10H2,1-2H3
InChIKeyDNWVDIYHPJWJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8): Structural Identity and Compound Class Overview


3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8, molecular formula C₁₆H₁₉N₃OS, MW 301.41 g/mol, InChI Key: DNWVDIYHPJWJDE-UHFFFAOYSA-N) is a synthetic small molecule belonging to the class of 1-benzoylpiperidine derivatives [1]. Its structure integrates three pharmacophoric elements: a piperidine core, a 4-methylbenzoyl substituent at the N-1 position, and a 5-methyl-1,3,4-thiadiazol-2-yl group at the piperidine C-3 position . The 1,3,4-thiadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, associated with diverse bioactivities including anticancer, antimicrobial, and anticonvulsant properties. The specific substitution pattern—combining a para-methylbenzoyl amide with a 3-(5-methyl-1,3,4-thiadiazol-2-yl) appendage on the piperidine ring—defines a distinct chemical space within the broader 1,3,4-thiadiazole-piperidine structural class.

Why In-Class Thiadiazole-Piperidine Analogs Cannot Simply Substitute for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8)


The 1,3,4-thiadiazole-piperidine chemical space encompasses compounds with widely divergent biological profiles, where small structural perturbations—such as positional isomerism of the benzoyl substituent (para- vs. meta-methyl), replacement of the 5-methyl group on the thiadiazole ring with 5-cyclopropyl or 5-benzyl, or variation in substitution at the benzoyl 2- or 3-positions—can profoundly alter target engagement, physicochemical properties, and biological outcomes [1]. Within this class, pyrrolidine-substituted derivatives have been reported to exhibit greater potency than piperidine-containing analogs in certain contexts, underscoring that the specific piperidine substitution pattern at C-3, combined with the precise N-benzoyl moiety, is not interchangeable without risking loss of activity or introduction of off-target effects [2]. Consequently, generic replacement with a structurally related but non-identical thiadiazole-piperidine compound cannot be assumed to recapitulate the same biological or pharmacological profile, making compound-specific identity verification essential for reproducible research.

Quantitative Evidence Guide for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8): Differentiation Data


Structural Uniqueness: Para-Methylbenzoyl Substitution Pattern versus Meta-Methyl Regioisomer

The target compound bears a 4-methylbenzoyl (para-tolyl) group at the piperidine N-1 position, distinguishing it from its closest regioisomer, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzoyl)piperidine, which carries a 3-methylbenzoyl (meta-tolyl) group . Positional isomerism of the methyl substituent on the benzoyl ring can significantly influence molecular recognition, as the para-methyl group extends the molecular length and alters the electrostatic potential surface compared to the meta-methyl analog. In analogous 1-benzoylpiperidine series, para-substitution has been associated with altered pharmacokinetic properties and target binding conformations relative to meta-substituted counterparts [1]. Both compounds share the same molecular formula (C₁₆H₁₉N₃OS) and molecular weight (301.41 g/mol), making chromatographic and mass spectrometric differentiation dependent on subtle differences in retention time or fragmentation pattern. No direct head-to-head biological comparison between these two regioisomers has been reported in the peer-reviewed literature.

Medicinal Chemistry SAR Positional Isomerism

Thiadiazole C-5 Substituent Variation: 5-Methyl vs. 5-Cyclopropyl Analog

The target compound incorporates a 5-methyl substituent on the 1,3,4-thiadiazole ring. A closely related analog, 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1203184-12-6), replaces the 5-methyl group with a 5-cyclopropyl group, while also shifting the thiadiazole attachment from piperidine C-3 to C-4 [1]. The 5-methyl group (Hansch π ≈ 0.56) confers different lipophilicity compared to the 5-cyclopropyl group (π ≈ 1.0–1.2), which may affect membrane permeability, metabolic stability, and target binding. In 1,3,4-thiadiazole SAR studies, variation at the C-5 position has been shown to modulate biological potency by orders of magnitude across different target classes [2]. The combined alteration—both the C-5 substituent identity and the piperidine attachment position—creates a fundamentally different pharmacophore that cannot be considered interchangeable. No published direct comparative biological data exist for this specific pair.

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Benzoyl Ring Electron-Withdrawing Group Substitution: 4-Methyl vs. 3,5-Bis(trifluoromethyl) Analog

The target compound bears an electron-donating 4-methyl substituent on the benzoyl ring (σₚ = −0.17). A structurally related analog, 1-(3,5-bis(trifluoromethyl)benzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1170846-47-5), replaces the 4-methyl group with two strongly electron-withdrawing 3,5-bis(trifluoromethyl) substituents (σₘ = 0.43 each) [1]. This substitution dramatically alters the compound's electronic character, lipophilicity (estimated Δ logP > 2.0), and hydrogen-bonding capacity of the benzamide carbonyl. In medicinal chemistry programs, such electronic modulation of the benzoyl moiety has been shown to affect target binding affinity, metabolic stability, and off-target profiles [2]. The two compounds, while sharing the piperidine C-3 thiadiazole attachment, represent opposite extremes on the benzoyl electronic spectrum and are expected to exhibit markedly different biological and ADME properties. No direct comparative data are published.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Reported Supplier Purity Specifications: Baseline Quality for Procurement Decisions

Commercial suppliers list this compound at a typical purity of 95% as determined by HPLC or GC analysis . The closest available regioisomeric analog, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzoyl)piperidine, is also listed at a comparable 95% purity . No pharmacopoeial monograph, certified reference standard, or independently verified purity specification with impurity profiling has been published for this compound. The 95% purity specification represents a minimum threshold for research-grade material; users requiring higher purity for quantitative biological studies (e.g., dose-response assays, in vivo pharmacokinetic studies) should request a certificate of analysis (CoA) specifying actual lot purity, residual solvents, and impurity profile from the supplier. The absence of a certified reference standard with characterized impurities represents a gap in the current quality infrastructure for this compound compared to pharmacopoeial-grade substances.

Chemical Procurement Quality Control Purity Specification

PDB Structural Data for the Core 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Fragment

The core fragment 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (without the N-benzoyl substitution) has been co-crystallized with protein targets and deposited in the Protein Data Bank (PDB) as ligand RWS in multiple structures, including 5R5T, 5S51 (tubulin complex), and 7HNL [1]. These structures demonstrate that the 5-methyl-1,3,4-thiadiazol-2-yl-piperidine fragment can engage in specific binding interactions within protein active sites. The full target compound—which adds the 4-methylbenzoyl group at the piperidine N-1 position—extends this fragment, potentially enabling additional interactions with adjacent protein sub-pockets that are inaccessible to the unsubstituted fragment alone. No X-ray crystal structure or cryo-EM structure of the full target compound bound to any protein target has been reported. The available fragment-level structural data provide a basis for computational modeling of the full compound's binding mode but do not constitute direct evidence of target engagement.

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1170847-13-8)


Structure-Activity Relationship (SAR) Studies on the 1-Benzoylpiperidine-Thiadiazole Pharmacophore

The compound serves as a defined chemical probe for systematic SAR exploration of the 1-benzoylpiperidine-thiadiazole scaffold. Its para-methylbenzoyl substitution pattern makes it a direct comparator against the meta-methyl regioisomer (Section 3, Evidence Item 1) for evaluating the impact of methyl positional isomerism on biological activity. Researchers can use this compound as a reference point to assess how incremental structural modifications—benzoyl substitution pattern, thiadiazole C-5 substituent variation, and piperidine attachment position (Section 3, Evidence Items 2–3)—modulate target binding, potency, and selectivity within a given assay system. The absence of published biological data for this compound means that any newly generated activity data will represent a first disclosure, potentially establishing this compound as a novel tool molecule or lead series starting point [1].

Computational Chemistry and Molecular Docking Campaigns Leveraging PDB Fragment Data

The availability of PDB co-crystal structures for the core 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine fragment (Section 3, Evidence Item 5) provides an experimentally validated starting point for computational modeling of the full compound [1]. Researchers can dock the complete compound—incorporating the N-(4-methylbenzoyl) extension—into the tubulin binding site (PDB 5S51, 5R5T) or other fragment-bound targets to predict additional binding interactions, guide fragment growth strategies, or prioritize the compound for experimental validation. This fragment-to-lead approach is particularly relevant for academic and industrial groups engaged in structure-based drug design targeting proteins for which the thiadiazole-piperidine fragment has demonstrated binding.

Chemical Biology Probe Development Requiring Defined, Structurally Unique Scaffolds

The compound's distinct substitution pattern—combining the 5-methyl-1,3,4-thiadiazole moiety at the piperidine C-3 position with a 4-methylbenzoyl N-substituent—defines a chemical space that is underrepresented in publicly available screening collections (Section 2, Section 3, Evidence Items 1–3) [1]. For chemical biology programs seeking novel chemotypes with uncharacterized biological profiles, this compound offers a structurally authenticated entry point. Its para-methylbenzoyl group provides a modicum of lipophilicity without the extreme logP conferred by bis(trifluoromethyl) analogs (Section 3, Evidence Item 3), potentially offering a favorable starting point for lead optimization where balanced physicochemical properties are desired.

Analytical Method Development and Quality Control Reference for Thiadiazole-Piperidine Isomer Differentiation

The compound's structural similarity to the 3-methylbenzoyl regioisomer (Section 3, Evidence Item 1) renders it suitable for developing and validating analytical methods—such as HPLC, UPLC-MS, or NMR protocols—capable of resolving closely related positional isomers [1]. Suppliers reporting 95% purity (Section 3, Evidence Item 4) create a baseline expectation, but researchers may need to establish in-house QC methods to confirm lot-specific identity and purity. The compound can serve as a retention time or spectral reference standard for distinguishing para- from meta-methylbenzoyl thiadiazole-piperidine derivatives in reaction monitoring, purity assessment, or impurity profiling workflows.

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